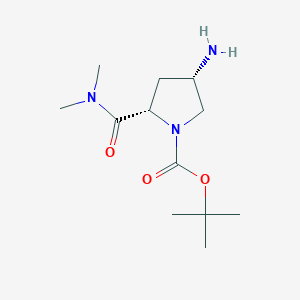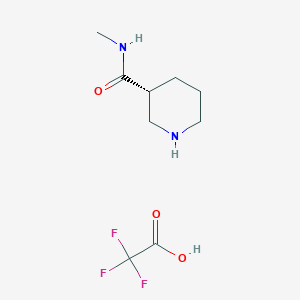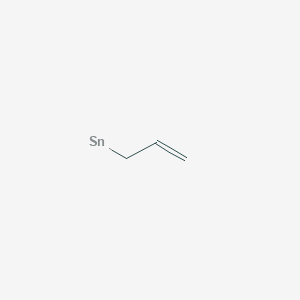
Allyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyltin compounds are a subset of organotin compounds, which are characterized by the presence of a tin-carbon bond. These compounds are of significant interest in organic synthesis due to their versatility and reactivity. This compound compounds, such as this compound tribromide, are particularly notable for their ability to participate in a variety of chemical reactions, making them valuable reagents in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltin compounds can be synthesized through several methods. One common approach involves the reaction of allyl halides with tin halides in the presence of a reducing agent. For example, this compound tribromide can be prepared by reacting allyl bromide with tin tribromide under controlled conditions .
Industrial Production Methods: On an industrial scale, organotin compounds, including this compound derivatives, are typically produced by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents (RMgX) are often used in these reactions, although they require large volumes of solvent and can be expensive .
Chemical Reactions Analysis
Types of Reactions: Allyltin compounds undergo a variety of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form tin oxides and hydroxides.
Reduction: These compounds can be reduced to form tin hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed.
Major Products:
Oxidation: Tin oxides and hydroxides.
Reduction: Tin hydrides.
Substitution: Allylbenzenes and other substituted aromatic compounds.
Scientific Research Applications
Allyltin compounds have a wide range of applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential therapeutic uses of this compound compounds, including their use as antifungal and antibacterial agents.
Industry: this compound compounds are used in the production of polymers, as stabilizers for polyvinyl chloride (PVC), and as catalysts in various industrial processes
Mechanism of Action
The mechanism of action of allyltin compounds varies depending on the specific reaction and contextFor example, this compound tribromide can act as a Lewis acid to catalyze the ring-opening reactions of epoxides with alcohols, leading to the formation of homoallyl alcohols and halohydrins . The molecular targets and pathways involved in these reactions are often related to the ability of the tin atom to coordinate with other atoms and molecules, thereby stabilizing transition states and intermediates .
Comparison with Similar Compounds
Trimethyltin chloride: An organotin compound with similar reactivity but different substituents.
Tributyltin chloride: Another organotin compound known for its use as a biocide and in industrial applications.
Diethyltin diiodide: One of the earliest discovered organotin compounds.
Uniqueness: Allyltin compounds are unique in their ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-carbon bonds. Their versatility and reactivity make them valuable tools in both research and industrial applications .
Properties
CAS No. |
108769-77-3 |
|---|---|
Molecular Formula |
C3H5Sn |
Molecular Weight |
159.78 g/mol |
InChI |
InChI=1S/C3H5.Sn/c1-3-2;/h3H,1-2H2; |
InChI Key |
WLHPCEJPGLYEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


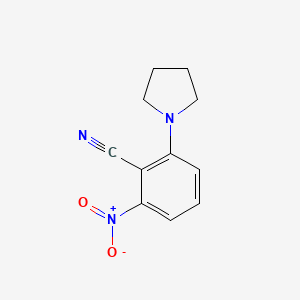
![6-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8295909.png)
![5-Amino-benzo[b]thiophene-3-carboxylic acid-amide](/img/structure/B8295919.png)
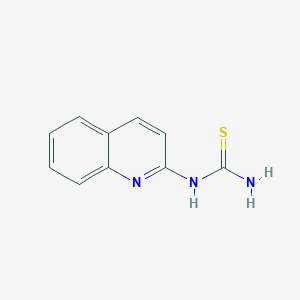
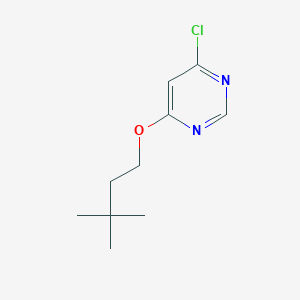
![4-[({4-[(Dimethylamino)methyl]pyridin-2-yl}methyl)sulfanyl]butanenitrile](/img/structure/B8295935.png)
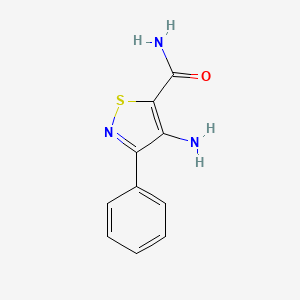
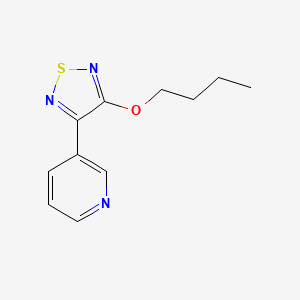
![Methyl 4-[({2-[(tert-butoxycarbonyl)amino]-5-thien-2-ylphenyl}amino)carbonyl]benzoate](/img/structure/B8295953.png)
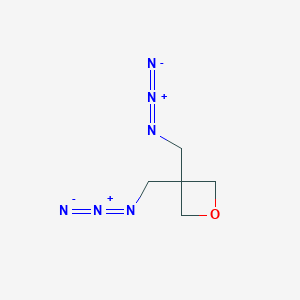
![4-Piperidinemethanamine,4-(4-chlorophenyl)-1-(1h-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B8295960.png)
![(4-Isopropoxy-phenyl)-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)-amine](/img/structure/B8295961.png)
